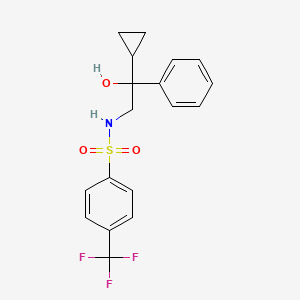

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide, also known as CRF1 receptor antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in treating various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

Benzenesulfonamides have been synthesized and evaluated for their biochemical activities. For instance, sulfonamides incorporating flexible triazole moieties have been reported to be highly effective as inhibitors of carbonic anhydrase, a metalloenzyme involved in various physiological processes. These compounds showed significant in vitro inhibitory activity, with some demonstrating potential intraocular pressure lowering effects, relevant for glaucoma treatment (Nocentini et al., 2016).

Novel Nonsteroidal Progesterone Receptor Antagonists

Research into benzenesulfonamide derivatives has led to the development of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. One study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a new class of PR antagonists with potential clinical applications for diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

Anticonvulsant Activity

Benzenesulfonamide derivatives have also been synthesized and screened for their anticonvulsant activities. A study highlighted the synthesis of derivatives containing 4-aminobenzenesulfonamide and branched valproic acid moieties, demonstrating significant efficacy in mice models for epilepsy, suggesting the potential of these compounds as a new class of anticonvulsant agents (Wang et al., 2015).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms by N-substituted benzenesulfonamides has been a significant area of research, given its implications in treating conditions such as glaucoma, edema, and certain neurological disorders. X-ray crystallographic studies have provided insight into the binding mechanisms of these inhibitors, facilitating the design of more effective therapeutic agents (Di Fiore et al., 2011).

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-8-10-16(11-9-15)26(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYTVPXFDCINLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2729517.png)

![(5-Bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2729523.png)

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2729534.png)